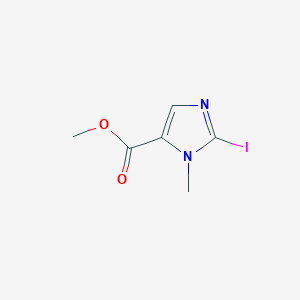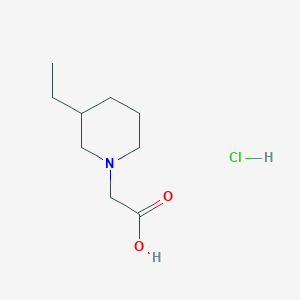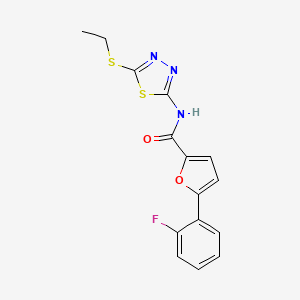![molecular formula C18H16N4OS B2886754 3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone CAS No. 478077-70-2](/img/structure/B2886754.png)
3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
: This step generally involves the coupling of a pyrimidine derivative with the pyridazinone intermediate, often using base catalysis or palladium-catalyzed cross-coupling reactions.
Incorporation of the allylsulfanyl group
: The allylsulfanyl group can be introduced through a substitution reaction, where an allylthiol reagent reacts with the pyrimidinyl intermediate under controlled conditions.
Industrial Production Methods In an industrial setting, the synthesis would be scaled up using robust and efficient methods to ensure high yield and purity. This might involve optimizing solvent choices, temperatures, and reaction times, as well as employing continuous flow reactors for better control over reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of 3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone typically involves multi-step organic reactions:
Formation of 4-methylphenyl-1(4H)-pyridazinone
: This can be achieved through the cyclization of hydrazine derivatives with aromatic aldehydes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation
: The sulfur atom in the allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction
: The nitrogens within the heterocyclic rings can undergo reduction, potentially altering the electronic properties of the compound. Common reductants include lithium aluminum hydride or sodium borohydride.
Substitution
: The pyrimidinyl and pyridazinone rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions Oxidation: m-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide. Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄). Substitution: Various halides, bases, or acids depending on the nature of the desired substitution.
Major Products
Oxidation
: Sulfoxides, sulfones.
Reduction
: Reduced nitrogen-containing analogs.
Substitution
: Varied functionalized derivatives based on the reagents used.
Applications De Recherche Scientifique
3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone shows promise in various fields:
Chemistry
: As a versatile intermediate for the synthesis of more complex molecules.
Biology
: Potential usage in studying enzyme inhibition due to its multiple reactive sites.
Medicine
: Investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent due to its unique structural attributes.
Industry
: Possible applications in the development of new materials, dyes, or agricultural chemicals.
Mécanisme D'action
The biological activity of 3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone is primarily due to its interaction with specific molecular targets:
Molecular Targets
: Enzymes, receptors, or nucleic acids.
Pathways Involved
: Depending on the application, it might inhibit enzymatic activity or interact with cellular receptors, altering biochemical pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone stands out for its unique combination of functional groups. Comparatively, other compounds in this family might lack the allylsulfanyl moiety or feature different substituents on the aromatic rings, altering their reactivity and application potential.
Similar Compounds
: 3-[2-(methylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone, 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-chlorophenyl)-4(1H)-pyridazinone.
This compound’s structure opens up an array of chemical pathways and potential applications, making it a subject of interest in multiple scientific disciplines
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(2-prop-2-enylsulfanylpyrimidin-4-yl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-3-12-24-18-19-10-8-15(20-18)17-16(23)9-11-22(21-17)14-6-4-13(2)5-7-14/h3-11H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWJKMGWQGQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NC=C3)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2886671.png)
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886672.png)
![methyl 3-{5-[(butan-2-yl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2886674.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2886675.png)
![4-allyl-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2886676.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2886678.png)
![N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2886681.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B2886682.png)
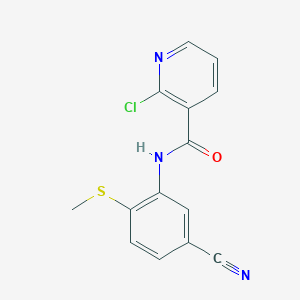
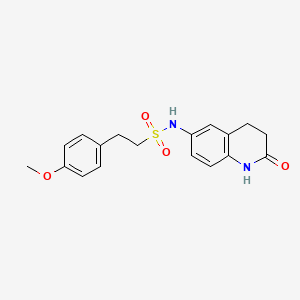
![4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2886688.png)
